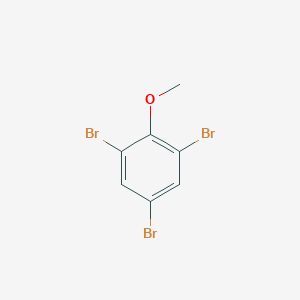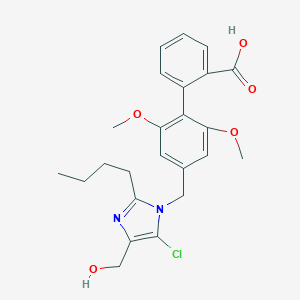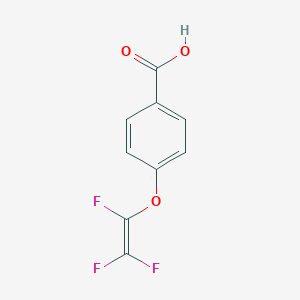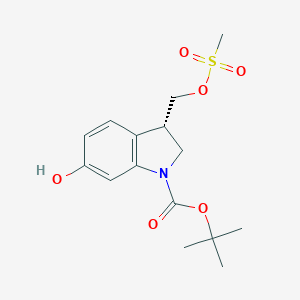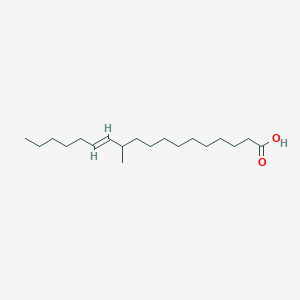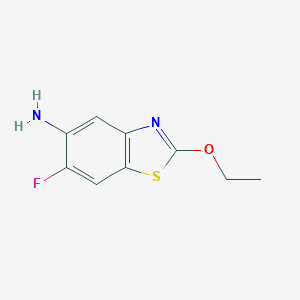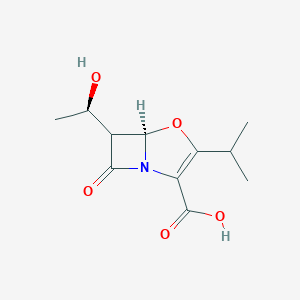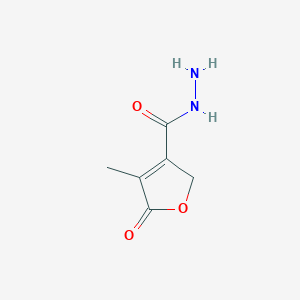
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide (MODC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate and as a starting material for the synthesis of various bioactive compounds. MODC is a yellow crystalline solid that has a molecular formula of C7H9N3O3 and a molecular weight of 189.17 g/mol.
Mechanism Of Action
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to reduce the levels of glucose and insulin in streptozotocin-induced diabetic rats.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide in lab experiments include its low cost, high yield, and ease of synthesis. However, one limitation is that its solubility in water is limited, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide and to optimize its pharmacokinetic properties.
Synthesis Methods
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide can be synthesized using various methods, including the reaction of 2,5-dihydrofuran-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,5-dihydrofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide.
Scientific Research Applications
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been used as a starting material for the synthesis of various bioactive compounds, such as 4-amino-5-(4-methylphenyl)-3-mercapto-1,2,4-triazole, which exhibits anti-tumor activity.
properties
CAS RN |
137910-48-6 |
|---|---|
Product Name |
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-methyl-5-oxo-2H-furan-3-carbohydrazide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)8-7)2-11-6(3)10/h2,7H2,1H3,(H,8,9) |
InChI Key |
CUJHHVMSIMNWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)NN |
Canonical SMILES |
CC1=C(COC1=O)C(=O)NN |
synonyms |
3-Furancarboxylicacid,2,5-dihydro-4-methyl-5-oxo-,hydrazide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
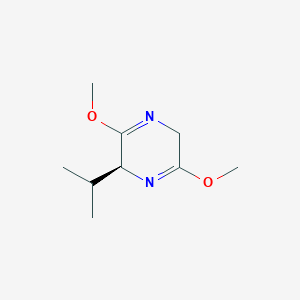
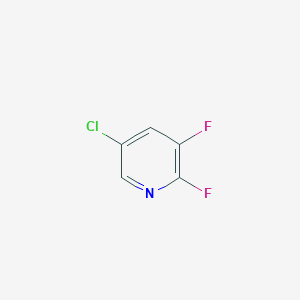
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
